REACTION_CXSMILES
|
C([Si](C)(C)[O:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]#[C:12][CH2:13][O:14][C:15](=[O:17])[CH3:16])(C)(C)C.CC(C)=[O:22].OS(O)(=O)=O.O=[Cr](=O)=O.C(O)(C)C>CC(C)=O>[C:15]([O:14][CH2:13][C:12]#[C:11][CH2:10][CH2:9][CH2:8][C:7]([OH:6])=[O:22])(=[O:17])[CH3:16] |f:1.2.3|
|
Name
|
( 28 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCCCC#CCOC(C)=O)(C)C
|
Name
|
Jones Reagent
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After another 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 100 mL ether and 100 mL saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 100 mL ether
|
Type
|
WASH
|
Details
|
the combined ether solution washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC#CCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.333 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |